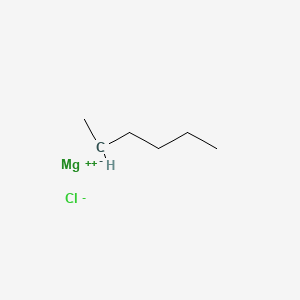

magnesium;hexane;chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13406-08-1 |

|---|---|

Molecular Formula |

DyN |

Synonyms |

(1-Methylpentyl)magnesium chloride |

Origin of Product |

United States |

Mechanistic Investigations of Organomagnesium Reactivity

Comprehensive Analysis of Grignard Reaction Mechanisms

The addition of organomagnesium halides, commonly known as Grignard reagents, to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orglibretexts.org Despite its long history and widespread use, the precise mechanism of the Grignard reaction remains a subject of detailed investigation due to the complex nature of the reagent in solution and the existence of competing reaction pathways. acs.org

The mechanism of the Grignard reaction is primarily understood through two competing models: a polar, nucleophilic pathway and a single-electron transfer (SET) radical pathway. acs.org

The more conventional nucleophilic addition mechanism involves the carbon atom attached to magnesium, which is highly polarized, acting as a nucleophile. wikipedia.orgchemistrysteps.com This nucleophilic carbon attacks the electrophilic carbon of the carbonyl group. wikipedia.org This pathway proceeds through a concerted process, often depicted with a six-membered ring transition state, leading directly to an alkoxide intermediate. wikipedia.org

Alternatively, a radical pathway has been proposed, particularly for sterically hindered substrates. organic-chemistry.org This mechanism is initiated by a single-electron transfer (SET) from the Grignard reagent to the carbonyl compound, forming a ketyl radical anion and a radical cation of the Grignard reagent. wikipedia.org The detection of radical coupling side products provides evidence for this SET mechanism. wikipedia.org Computational studies have shown that the radical pathway is strongly dependent on the coordination of the magnesium center. acs.org While the pure Grignard reagent is unlikely to release an organic radical, the presence of a substrate with a low-lying empty π orbital can significantly facilitate the homolytic cleavage of the Mg-carbon bond. acs.org Factors such as the substrate's reduction potential and steric hindrance can influence which pathway is dominant. acs.orgorganic-chemistry.org For instance, chiral secondary Grignard reagents have been observed to react with benzophenone (B1666685) largely via a radical mechanism, whereas their reaction with benzaldehyde (B42025) proceeds almost entirely through nucleophilic addition. acs.org

Table 1: Factors Influencing Grignard Reaction Pathway

| Factor | Favors Nucleophilic Pathway | Favors Radical (SET) Pathway | Source(s) |

| Substrate | Unhindered aldehydes and ketones (e.g., benzaldehyde) | Sterically hindered ketones (e.g., benzophenone); Substrates with low reduction potentials | acs.org, organic-chemistry.org |

| Reagent Structure | Less sterically hindered Grignard reagents | Sterically hindered Grignard reagents | acs.org, organic-chemistry.org |

| Reaction Conditions | Standard ethereal solvents | Conditions promoting electron transfer | wikipedia.org, acs.org |

In the polar nucleophilic addition pathway, the reaction progresses through distinct intermediates and transition states. The process typically begins with the formation of a Lewis acid-base complex between the magnesium atom of the Grignard reagent and the carbonyl oxygen. libretexts.orgpressbooks.pub This initial complexation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub

The structure of both the carbonyl substrate and the Grignard reagent significantly impacts the reaction's outcome and can dictate the competition between nucleophilic addition and side reactions. pressbooks.pub Steric hindrance is a critical factor. organic-chemistry.org Bulky substituents on either the ketone or the Grignard reagent can impede the approach of the nucleophile to the carbonyl carbon, disfavoring the standard addition pathway. acs.orgorganic-chemistry.org

When the Grignard reagent possesses a β-hydrogen, a competing reduction reaction can occur, especially with sterically hindered ketones. organic-chemistry.orglibretexts.org In this pathway, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a six-membered cyclic transition state, resulting in a secondary alcohol and an alkene. organic-chemistry.orglibretexts.org Another side reaction, particularly with hindered ketones, is enolization. Here, the Grignard reagent acts as a base rather than a nucleophile, abstracting an α-proton from the ketone to form an enolate. organic-chemistry.orglibretexts.org Upon workup, this regenerates the starting ketone. organic-chemistry.org The balance between these pathways is therefore a delicate function of the steric demands of both reactants. acs.org

The Schlenk Equilibrium and Solution-Phase Speciation

Grignard reagents in ethereal solutions like diethyl ether or tetrahydrofuran (B95107) (THF) are not simple monomeric species with the formula RMgX. wikipedia.orgwikipedia.org Instead, they exist as a complex mixture of various organomagnesium compounds in a dynamic equilibrium known as the Schlenk equilibrium, named after Wilhelm Schlenk. wikipedia.orgwikipedia.org This equilibrium fundamentally influences the reactivity and speciation of the Grignard reagent in solution. nih.gov

The classical Schlenk equilibrium describes the redistribution of substituents on the magnesium center, where two molecules of the alkylmagnesium halide (RMgX) are in equilibrium with the dialkylmagnesium (R₂Mg) and the magnesium dihalide (MgX₂). wikipedia.orgacs.org

2 RMgX ⇌ R₂Mg + MgX₂

In solution, these species can further associate to form dimers and higher oligomers, especially at increased concentrations. wikipedia.org The formation of these larger aggregates often involves halide bridges (Mg-X-Mg). libretexts.orgacs.org For example, alkyl magnesium chlorides in ether are known to be present as dimers. wikipedia.org The exact position of the equilibrium and the nature of the species present depend on several factors, including the identity of the R group and the halogen, the solvent, and the temperature. wikipedia.org

The solvent is not merely a medium for the reaction but plays a crucial and active role in the Schlenk equilibrium. acs.orgacs.org Ethereal solvents such as THF stabilize the organomagnesium species by coordinating to the magnesium center. wikipedia.orgacs.org Computational studies on methylmagnesium chloride (CH₃MgCl) in THF reveal that the solvent is a key driver of the Schlenk mechanism. acs.orgacs.org

The reaction proceeds through the formation of various dinuclear species bridged by chlorine atoms. acs.orgnih.gov These species can exist with different numbers of coordinating THF molecules, typically two to four per magnesium atom. acs.orgnih.gov The energy differences between these various solvated structures are often small, typically less than 5 kcal/mol. acs.orgacs.org

The dynamic exchange of solvent molecules is critical for ligand transfer. acs.orgresearchgate.net The mechanism involves an evolution from more stable, symmetrically solvated dinuclear species, such as (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF), to less stable, asymmetrically solvated intermediates like (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF)₂. acs.orgacs.orgnih.gov This asymmetry is essential for product dissociation and ligand exchange. acs.orgnih.gov Bond cleavage (Mg-Cl or Mg-CH₃) tends to occur at the more solvated magnesium atom, which is often pentacoordinated, while bond formation takes place at the less solvated one. acs.orgacs.org This detailed understanding highlights that solvent dynamics are integral to the reactivity of Grignard reagents. acs.org

Table 2: Representative Organomagnesium Species in THF Solution (Schlenk Equilibrium)

| Species Type | General Formula / Example Structure | Description | Source(s) |

| Monomeric | RMgX(L)ₓ | The basic Grignard reagent, solvated by ether ligands (L). | wikipedia.org, nih.gov |

| Monomeric | R₂Mg(L)ₓ | Dialkylmagnesium species, a product of the Schlenk equilibrium. | wikipedia.org, nih.gov |

| Monomeric | MgX₂(L)ₓ | Magnesium dihalide, another product of the Schlenk equilibrium. | wikipedia.org, nih.gov |

| Dimeric (Symmetric) | (L)RMg(μ-X)₂MgR(L) | Dimer with two halide bridges, symmetrically solvated. Considered a stable form. | acs.org, acs.org |

| Dimeric (Asymmetric) | (L)RMg(μ-X)₂MgR(L)₂ | Dimer with two halide bridges, asymmetrically solvated. Key intermediate for ligand exchange. | acs.org, acs.org |

L = THF or other ether solvent; X = Halide; R = Alkyl/Aryl group

Role of Additives (e.g., Lithium Chloride) in Shifting Equilibrium

Organomagnesium reagents, commonly known as Grignard reagents, exist in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium and the aggregation state of the organomagnesium species significantly influence their reactivity.

The addition of lithium chloride (LiCl) has been found to dramatically alter this equilibrium, leading to the formation of highly reactive "turbo Grignard" reagents. nih.govgoogle.comrsc.org LiCl acts by breaking down the oligomeric aggregates of Grignard reagents that are prevalent in solution, thereby increasing their solubility and nucleophilicity. rsc.org The formation of a soluble complex, often formulated as RMgCl·LiCl, results in a more reactive monomeric organomagnesium species. nih.govuni-muenchen.de This shift in equilibrium enhances the rate of key reactions, such as halogen–magnesium exchange, allowing them to proceed under milder conditions and with greater efficiency. nih.govgoogle.com For instance, the presence of LiCl can significantly accelerate Br/Mg and I/Mg exchange reactions, broadening the scope for preparing polyfunctional organomagnesium compounds. google.comuni-muenchen.de

The enhanced reactivity is attributed to two primary factors: the increased concentration of the active monomeric magnesiate and the higher Lewis acidity of the magnesium center in the LiCl complex, which can facilitate coordination to the substrate. google.com This strategy has proven invaluable for generating thermally unstable organomagnesium intermediates that would otherwise be inaccessible. nih.gov

Table 1: Effect of LiCl on Halogen-Magnesium Exchange Reactions

| Substrate | Reagent | Conditions | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | i-PrMgCl | -10°C | 1 h | ~10% Yield | google.com |

| 4-Bromobenzonitrile | i-PrMgCl·LiCl | -10°C | 0.5 h | 96% Yield | google.com |

| 2,6-Dibromopyridine | i-Pr₂Mg | 25°C | 4 h | Low Conversion | google.com |

| 2,6-Dibromopyridine | i-PrMgCl·LiCl | 25°C | 1 h | 92% Conversion | google.com |

Mechanistic Studies of Specific Reactions

Oxidative homocoupling is a reaction in which two identical organometallic fragments are coupled to form a symmetrical product (2 R-M → R-R). For organomagnesium reagents, this transformation typically requires the presence of a suitable oxidant or catalyst. The mechanism often proceeds through a single-electron transfer (SET) pathway.

In these processes, the organomagnesium compound donates an electron to an oxidant or a transition-metal catalyst, generating a transient organic radical (R•) and a magnesium salt. Two of these organic radicals then rapidly dimerize to form the new carbon-carbon bond of the homocoupled product. Various systems have been developed to facilitate this reaction, including the use of catalysts like iron salts or oxidants such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of dioxygen (O₂). nih.govacs.org Iron-catalyzed homocoupling, for example, is believed to involve the reduction of Fe(III) to a lower oxidation state by the Grignard reagent, followed by a catalytic cycle that generates the radical species. acs.org

Table 2: Examples of Oxidative Homocoupling of Grignard Reagents

| Organomagnesium Reagent | Catalyst/Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| PhMgBr | FeCl₃ | Ph-Ph (Biphenyl) | High Yield | acs.org |

| (4-MeOC₆H₄)MgCl | TEMPO / O₂ | (4-MeOC₆H₄)₂ | 90% | nih.gov |

| (Thiophen-2-yl)MgBr | TEMPO / O₂ | 2,2'-Bithiophene | 85% | nih.gov |

Carbon-hydrogen (C-H) bond activation is a powerful reaction that involves the cleavage of a C-H bond by a metal complex, leading to the formation of a metal-carbon bond. wikipedia.orgrutgers.edu This elementary step can be integrated into catalytic cycles to achieve various molecular transformations, including the isomerization of alkenes. While organomagnesium reagents are not typically the direct catalysts for C-H activation, they are crucial for the in situ generation of the active transition metal catalysts that perform this function. science.gov

For instance, iron-catalyzed isomerization of olefins can be initiated by Grignard reagents. The mechanism is thought to involve the formation of a low-valent iron species that subsequently coordinates to the alkene. The isomerization can then proceed through pathways such as the formation of an allyl-hydride complex or via migratory insertion of the alkene into a metal-hydride bond, followed by β-hydride elimination at a different position to yield the isomerized alkene. wikipedia.org This process allows for the conversion of less stable terminal alkenes into more stable internal alkenes.

Organomagnesium reagents are fundamental nucleophiles in transition metal-catalyzed cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these reactions, particularly those catalyzed by palladium, nickel, or iron, is a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacgpubs.orgacs.org

Oxidative Addition : The cycle begins with the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoing oxidative addition with an organic halide (R'-X). This step cleaves the R'-X bond and forms a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). wikipedia.org

Transmetalation : The organomagnesium reagent (R-MgX) then reacts with the organometallic-halide complex. The organic group (R) is transferred from magnesium to the transition metal center, displacing the halide (X). This forms a diorganometallic intermediate (R-M-R'). wikipedia.orgacgpubs.org

Reductive Elimination : In the final step, the two organic groups (R and R') are coupled and eliminated from the metal center, forming the desired cross-coupled product (R-R'). This process reduces the metal back to its initial low-valent state, thereby regenerating the catalyst, which can then begin a new cycle. wikipedia.orgacgpubs.org

This powerful catalytic cycle allows for the efficient construction of complex organic molecules from simple precursors. acgpubs.orgrsc.orgresearchgate.net

Table 3: Catalytic Cycle Steps in Cross-Coupling

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | M(0) + R'-X | R'-M(II)-X | Metal catalyst inserts into the carbon-halide bond. |

| Transmetalation | R'-M(II)-X + R-MgX | R'-M(II)-R | Organic group is transferred from magnesium to the catalyst. |

| Reductive Elimination | R'-M(II)-R | R-R' + M(0) | Coupled product is released, regenerating the catalyst. |

Advanced Spectroscopic and Structural Characterization of Organomagnesium Compounds

Vibrational Spectroscopy for In-Situ Reaction Monitoring (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the real-time, in-situ monitoring of reactions involving organomagnesium compounds. mdpi.com These non-destructive methods allow for the direct observation of molecular changes within a reaction mixture without the need for sampling, quenching, or work-ups that could alter the chemical composition. americanpharmaceuticalreview.com This capability is particularly advantageous for studying highly reactive and moisture-sensitive species like Grignard reagents. mdpi.comresearchgate.net

Raman spectroscopy is often considered more suitable than techniques like Attenuated Total Reflection (ATR) Fourier Transform Infrared (FT-IR) spectroscopy for monitoring Grignard reagents, as it can be performed in a closed cuvette, thereby avoiding interference from atmospheric moisture and carbon dioxide. mdpi.comresearchgate.net Both IR and Raman spectroscopy are valuable for examining chemistries that are difficult to monitor by traditional offline methods, especially those involving unstable intermediates or ambiguous completion times. americanpharmaceuticalreview.com

In-situ vibrational spectroscopy allows for the continuous tracking of reactant and product concentrations throughout a chemical transformation. By monitoring the characteristic vibrational frequencies of specific functional groups, researchers can observe the depletion of starting materials and the concurrent emergence of products.

For instance, during the formation of a Grignard reagent, in-situ FTIR spectroscopy can be used to monitor the concentration of the organic halide reactant. mt.com A ReactIR probe inserted into the reactor can track specific peaks in the IR spectrum associated with both the aryl-halide reactant and the Grignard reagent product. mt.com The reaction's progress is observed as the IR peak for the aryl-halide diminishes while the peak corresponding to the Grignard reagent increases in intensity. mt.com This real-time data provides a detailed kinetic profile of the reaction. Similarly, Raman spectroscopy can be employed to follow polymerization reactions by monitoring the disappearance of a carbon-carbon double bond signal as the polymer chain grows. spectroscopyonline.com

| Spectroscopic Technique | Application in Reaction Monitoring | Key Observable Changes |

| Infrared (IR) | Tracking the formation of Grignard reagents. | Decrease in the intensity of the organic halide peak; Increase in the intensity of the Grignard reagent peak. mt.com |

| Raman | Following polymerization reactions. | Disappearance of the C=C stretching vibration as monomer is consumed. spectroscopyonline.com |

| ATR-IR | Monitoring Diels-Alder cycloaddition reactions. | Reduction in the intensity of the imide peak (around 700 cm⁻¹) as the reaction proceeds. researchgate.netcore.ac.uk |

The initiation phase of many organomagnesium reactions, particularly Grignard formations, can be slow and unpredictable, posing a significant safety risk due to the potential for a runaway reaction if excess organic halide accumulates. mt.com Vibrational spectroscopy provides a reliable method for detecting the precise moment of reaction initiation. The start of the reaction is clearly indicated by the decrease in the reactant's spectral signal and the simultaneous increase in the product's signal. mt.com

This spectroscopic monitoring is often more dependable than relying on temperature changes, as detecting an exotherm can be difficult, especially under reflux conditions. mt.com However, when used in conjunction with a reaction calorimeter, techniques like ReactIR can correlate the spectroscopic data with heat flow measurements. mt.com This combined approach offers a comprehensive understanding of the reaction's initiation and exothermicity, allowing for better control over the process and prevention of hazardous conditions. mt.com For example, in the formation of a Grignard reagent, calorimetry can measure the heat liberated during the initial charge of the aryl-halide and the subsequent main addition, providing critical data for process safety. mt.com

X-Ray Crystallographic Studies of Organomagnesium Complexes

While NMR provides information about the solution state, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound, which produces a diffraction pattern that can be mathematically analyzed to generate a model of the molecular structure. libretexts.org

X-ray crystallography has been instrumental in characterizing the structures of numerous organomagnesium complexes. weizmann.ac.il For instance, the crystal structure of magnesocene (Cp₂Mg) revealed a sandwich structure with the magnesium atom situated between two cyclopentadienyl (B1206354) rings. wikipedia.org In solid-state dialkylmagnesium compounds, X-ray analysis has shown the formation of one-dimensional chains linked by Mg-C-Mg three-center two-electron bonds. wikipedia.org The technique has also been used to characterize novel magnesium pincer complexes and to resolve the structures of complex organomagnesium cluster anions that were first observed through NMR spectroscopy. weizmann.ac.ilnih.gov

The data obtained from X-ray crystallography, such as bond lengths and angles, are crucial for understanding bonding and reactivity. For example, comparing the Mg-C bond lengths in different complexes can provide insights into the nature of the bonding interactions. wikipedia.org

| Compound/Complex | Mg-C Bond Length (Å) | Structural Feature |

| (Me₂Mg)n | 2.24(3) | Bridging Mg-C-Mg 3c-2e bonds in a polymeric chain. wikipedia.org |

| EtMgBr(THF)₂ | 2.15(2) | Terminal alkyl-Mg bond. wikipedia.org |

| [(2,6-Et₂C₆H₃)₂Mg]₂ | 2.243(7) - 2.296(7) | Bridging aryl groups in a molecular dimer. wikipedia.org |

| Cp₂Mg | 2.304(8) (average) | η⁵-coordination of cyclopentadienyl ligands. wikipedia.org |

| [(IMes)MgEt₂]₂ | 2.279(3) (Mg-C(IMes)) | NHC adduct of a dialkylmagnesium compound. wikipedia.org |

Solid-State Structural Characterization of Adducts and Intermediates

The solid-state analysis of Grignard reagents, such as hexylmagnesium chloride, provides fundamental insights into their molecular geometry and aggregation states. These compounds are highly reactive and are typically isolated as crystalline adducts with solvent molecules, most commonly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. Single-crystal X-ray diffraction is the definitive method for determining these structures.

Grignard reagents are rarely isolated solvent-free. The solid-state structures almost invariably show magnesium coordinated to the organic group, the halide, and one or more molecules of the ether solvent. The most common geometry for monomeric Grignard reagent adducts is a distorted tetrahedral coordination at the magnesium center. In this arrangement, the magnesium atom is bonded to the alkyl group (e.g., the hexyl group), a chlorine atom, and the oxygen atoms of two solvent molecules.

While a specific crystal structure for an adduct of hexylmagnesium chloride is not prominently reported in crystallographic databases, the structures of other simple alkylmagnesium halides serve as excellent models. For instance, the pioneering work on ethylmagnesium bromide bis(diethyl etherate) established the tetrahedral coordination environment of the magnesium atom. More complex structures, including halide-bridged dimers or larger aggregates, can also form, particularly with less sterically demanding alkyl groups or different solvent-to-reagent ratios. The specific species that crystallizes from solution may not always be the most abundant species present in the solution itself.

| Parameter | Value |

|---|---|

| Compound | C₂H₅MgBr·2(C₂H₅)₂O |

| Coordination Geometry | Tetrahedral |

| Mg-C Bond Length | ~2.15 Å |

| Mg-Br Bond Length | ~2.44 Å |

| Mg-O Bond Lengths | ~2.01 - 2.06 Å |

| Coordination Environment | Mg center bonded to ethyl group, bromine, and two diethyl ether molecules. |

Mass Spectrometry for Speciation Analysis

Mass spectrometry (MS) is an indispensable tool for analyzing the composition of Grignard reagent solutions. Due to their reactivity and complex solution behavior, soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for transferring the various magnesium-containing species from the solution phase to the gas phase for detection with minimal fragmentation.

In ethereal solutions, Grignard reagents exist as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the nominal Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

For hexylmagnesium chloride (C₆H₁₃MgCl) in a solvent like THF, ESI-MS can identify and characterize these and other related species, including solvated ions and aggregates. The analysis allows for a detailed snapshot of the "speciation"—the distribution of different chemical species—within the solution. Each species can be identified by its unique mass-to-charge ratio (m/z) and its characteristic isotopic pattern, which arises from the natural abundances of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) and chlorine (³⁵Cl, ³⁷Cl) isotopes.

Below is a table of expected ions that could be observed in the ESI-mass spectrum of a THF solution of hexylmagnesium chloride.

| Proposed Formula | Description | Expected m/z (for ²⁴Mg, ³⁵Cl) |

|---|---|---|

| [(C₆H₁₃)Mg(THF)₂]⁺ | Solvated cation from dihexylmagnesium | 253.2 |

| [Mg₂Cl(C₆H₁₃)₂(THF)₂]⁺ | Dimeric species | 391.3 |

| [MgCl(THF)₃]⁺ | Solvated cation from magnesium chloride | 275.1 |

| [(C₆H₁₃)Mg(THF)₃]⁺ | Solvated cation from dihexylmagnesium | 325.3 |

Note: The m/z values are calculated for the most abundant isotopes and the observed spectrum would show a characteristic pattern reflecting all isotopic contributions.

Computational and Theoretical Chemistry Studies on Organomagnesium Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the intricate reaction pathways of organomagnesium compounds. DFT calculations have been instrumental in characterizing the mechanisms of classic reactions involving Grignard reagents, such as their addition to carbonyl compounds.

By modeling these reactions, researchers can map out the potential energy surface, identifying transition states and intermediates. For instance, DFT studies on the addition of methylmagnesium chloride to formaldehyde have revealed a pathway involving the coordination of the carbonyl compound to the magnesium atoms within a dimeric form of the Grignard reagent nih.govresearchgate.netacs.org. This approach allows for a detailed understanding of the molecular interactions that govern the reaction's progress.

A key outcome of DFT calculations is the generation of energy profiles, which plot the energy of the system as the reaction proceeds from reactants to products. These profiles are crucial for determining activation barriers, the energy required to initiate the reaction.

DFT analysis of Grignard additions to esters has been used to characterize the potential energy surface and estimate activation energies dtu.dk. These computational results can be compared with experimental kinetic data to validate the proposed mechanism. For example, the activation energy for a Grignard addition to a ketone was calculated by DFT to be 91 kJ/mol, which showed good agreement with the experimentally determined value of 88±9 kJ/mol dtu.dk. Such studies confirm that Grignard additions often proceed via a Meisenheimer mechanism, characterized by a four-membered transition state dtu.dk.

| Reaction Step | Method | Activation Energy (kJ/mol) |

|---|---|---|

| Grignard Addition to Ketone | DFT Calculation | 91 |

| Experimental | 88 ± 9 | |

| Grignard Addition to Ester (k1) | DFT Calculation | 89 |

| Experimental | Not specified |

Grignard reactions can proceed through different mechanistic pathways, primarily classified as polar (non-radical) or single electron transfer (SET) (radical) mechanisms. DFT calculations are pivotal in distinguishing between these routes by analyzing the geometries and energies of the transition states and intermediates.

The concerted, four-centered formation of O-Mg and C-C bonds is characteristic of a polar mechanism nih.govacs.org. However, computational studies have shown that when the alkyl group of the Grignard reagent is bulky, C-C bond formation can be sterically hindered. In such cases, a stepwise SET process may become favorable, involving the formation of a diradical intermediate with odd spins localized on the alkyl group and the carbonyl moiety nih.govresearchgate.netacs.org. DFT calculations help to determine the criteria, such as precursor geometries and relative energies, that favor one pathway over the other nih.govresearchgate.net.

Quantum Chemical Modeling of the Schlenk Equilibrium and Solvation

Grignard reagents in solution exist as a complex mixture of species due to the Schlenk equilibrium, a disproportionation reaction involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂). Quantum chemical modeling, particularly ab initio molecular dynamics, has been essential in understanding this equilibrium at a molecular level nih.govacs.orgacs.orgresearchgate.net.

These simulations, often focusing on systems like CH₃MgCl in tetrahydrofuran (B95107) (THF), demonstrate that the equilibrium involves the formation of various dinuclear species, typically bridged by chlorine atoms nih.govacs.orgacs.org. The different chemical species can have multiple solvation structures, with two to four THF molecules coordinating to the magnesium atoms nih.govacs.orgacs.org. The energy difference between these various solvated structures is often small, typically less than 5 kcal/mol, indicating that multiple species coexist at room temperature nih.govacs.orgacs.org.

Crucially, these studies reveal that the solvent is not a passive medium but an active participant in the reaction mechanism nih.govacs.orgacs.org. Solvent dynamics, involving the exchange of THF molecules, are key to driving the ligand exchange and dissociation required for the equilibrium. Bond breaking tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one nih.govacs.orgacs.org. This dynamic interplay keeps the free energy profile of the Schlenk equilibrium relatively flat nih.govacs.orgacs.org.

| Species | Relative Stability (kcal/mol) | Equilibrium Ratio (Room Temp.) |

|---|---|---|

| MgCl₂(THF)₂ | +1.6 | 0.07 |

| MgCl₂(THF)₃ | 0.0 | 1.0 |

| MgCl₂(THF)₄ | +2.8 | 0.01 |

Data derived from DFT static calculations on selected structures, indicating MgCl₂(THF)₃ is the most stable species. acs.org

Structure-Reactivity Relationship Prediction

Computational studies are instrumental in establishing relationships between the structure of an organomagnesium compound and its reactivity. The nature of the Grignard reagent significantly influences whether its reactions proceed via a single electron transfer or a concerted pathway taylorfrancis.com.

Computational models have shown that the reactivity of a magnesium complex increases when the coordinated ligands are better electron donors acs.org. For instance, dialkylmagnesium (Mg(CH₃)₂) is found to be slightly more reactive than the corresponding Grignard reagent (CH₃MgCl) because the methyl group has a greater electron-donating ability compared to chloride acs.org. This increased electron donation screens the positive charge on the magnesium center, making the nucleophilic alkyl group a better leaving group acs.org. Furthermore, DFT calculations have been used to establish a direct relationship between the activation barriers for Grignard reagent formation on magnesium clusters and the ionization potentials of those clusters acs.org. These insights allow for the prediction of reactivity based on structural and electronic properties.

Electronic Structure Analysis of Magnesium-Carbon Bonds

The nature of the magnesium-carbon bond is fundamental to the reactivity of Grignard reagents. Theoretical analyses of the electronic structure have provided a clear picture of this bond. Studies using methods like Natural Bond Order (NBO) and the topological analysis of electron density distribution (Quantum Theory of Atoms in Molecules, QTAIM) have been performed on various organomagnesium systems cdnsciencepub.comresearchgate.net.

These analyses consistently show that the Mg-C bond should be considered predominantly ionic cdnsciencepub.comresearchgate.net. Key indicators from these computational methods include:

Low Electron Density: The electron density at the Mg-C bond critical point is very low cdnsciencepub.comresearchgate.net.

Positive Laplacian of Electron Density: The value of the Laplacian (∇²ρ(r)) at the bond critical point is positive, which is characteristic of closed-shell (ionic) interactions cdnsciencepub.comresearchgate.net.

NBO Analysis: NBO analysis typically does not find a direct Mg-C bond in the most stable Lewis structure. Instead, it indicates a charge donation of nearly two electrons from the magnesium to the organic ligand, resulting in lone pairs on the carbon atoms cdnsciencepub.comresearchgate.net.

Applications of Hexylmagnesium Chloride in Advanced Chemical Synthesis and Material Science

Strategic Reagent in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. illinois.edualevelchemistry.co.uk Hexylmagnesium chloride, as a potent nucleophile, excels in this role through its addition to a variety of electrophilic functional groups. masterorganicchemistry.com

The reaction of Grignard reagents with carbonyl compounds is a classic and highly effective method for creating new carbon-carbon bonds and synthesizing alcohols. youtube.comlibretexts.org The nucleophilic hexyl group of hexylmagnesium chloride attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. libretexts.org

The nature of the carbonyl compound dictates the class of alcohol produced. The reaction with formaldehyde yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in the formation of tertiary alcohols. libretexts.org Esters undergo a double addition of the Grignard reagent to form tertiary alcohols, where two identical alkyl groups (in this case, hexyl groups) are introduced. masterorganicchemistry.comlibretexts.org

Table 1: Reaction of Hexylmagnesium Chloride with Various Carbonyl Compounds

| Carbonyl Substrate | Product Type | General Structure of Product |

| Formaldehyde | Primary Alcohol | CH₃(CH₂)₅CH₂OH |

| Other Aldehydes (RCHO) | Secondary Alcohol | CH₃(CH₂)₅CH(OH)R |

| Ketones (RCOR') | Tertiary Alcohol | CH₃(CH₂)₅C(OH)(R)(R') |

| Esters (RCOOR') | Tertiary Alcohol | (CH₃(CH₂)₅)₂C(OH)R |

Note: The table presents the general outcome of the reaction. Specific yields and reaction conditions can vary.

Hexylmagnesium chloride also readily reacts with strained three-membered rings like epoxides. This reaction proceeds via a nucleophilic ring-opening mechanism, where the hexyl group attacks one of the carbon atoms of the epoxide ring. organicchemistrytutor.comyoutube.com This process is highly regioselective, with the attack typically occurring at the less sterically hindered carbon atom in an S\textsubscript{N}2-like manner. libretexts.orgyoutube.com The result is the formation of a primary alcohol with the addition of a two-carbon unit to the hexyl chain, following an acidic workup. organicchemistrytutor.comlibretexts.org

The reaction with nitriles provides a pathway to ketones. The nucleophilic hexyl group adds to the electrophilic carbon of the nitrile, forming an imine intermediate after hydrolysis. This imine is then further hydrolyzed to yield a ketone.

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in modern organic chemistry. Asymmetric Grignard additions represent a powerful strategy to create stereogenic centers. ic.ac.uk While the direct use of hexylmagnesium chloride does not inherently provide enantioselectivity, its reaction with carbonyl compounds can be rendered asymmetric through the use of chiral ligands or auxiliaries. nih.govresearchgate.net These chiral promoters coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack of the hexyl group to one face of the carbonyl compound, leading to the preferential formation of one enantiomer of the alcohol product. nih.gov The development of new chiral ligands has expanded the scope of this methodology, allowing for the synthesis of a wide range of enantioenriched tertiary alcohols. researchgate.netnih.gov

Catalytic Roles in Organic Transformations

Beyond its stoichiometric use as a nucleophile, magnesium compounds, including Grignard reagents, can play catalytic roles in a variety of organic transformations. nih.gov

Magnesium complexes have emerged as effective catalysts in hydroelementation reactions, such as hydroboration. kaust.edu.sa In these reactions, a magnesium hydride species, which can be generated in situ from a Grignard reagent, is often the active catalyst. This species can add across a carbon-carbon or carbon-heteroatom multiple bond, followed by transfer of the element (e.g., boron) to the substrate. While specific research on hexylmagnesium chloride in this context is not extensively detailed, the general principles of magnesium-catalyzed hydroboration are applicable. These reactions offer an alternative to transition metal-catalyzed processes.

The activation of otherwise inert C-H bonds is a significant area of research in chemistry, as it offers a direct route to functionalize hydrocarbons. researchgate.net Some transition metal and main group organometallic complexes can facilitate C-H activation. Tandem reactions involving alkene isomerization followed by C-H activation have been demonstrated with nickel catalysts, and similar reactivity patterns can be explored with magnesium-based systems. nycu.edu.tw While the direct catalytic role of hexylmagnesium chloride in C-H activation is not a widely established application, the fundamental reactivity of organomagnesium compounds suggests potential in this area, particularly in combination with other metals. nih.gov

Iron-Catalyzed Cross-Coupling Reactions

Hexylmagnesium chloride is a valuable reagent in iron-catalyzed cross-coupling reactions, which offer a more cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. nih.govresearchgate.netnih.gov These reactions are particularly effective for forming carbon-carbon bonds between sp³-hybridized carbon atoms of the alkyl chain and sp²-hybridized carbons of aryl or vinyl groups. The use of iron catalysts is advantageous due to iron's abundance, low toxicity, and the ability to catalyze reactions involving alkyl Grignards, which can be challenging for other catalysts due to issues like β-hydride elimination. nih.gov

The mechanism of these reactions is complex and can involve various oxidation states of iron, such as Fe(I), Fe(II), and Fe(III), with the potential for radical intermediates. nih.gov The specific reaction pathway is influenced by factors like the choice of iron precursor (e.g., Fe(acac)₃, FeCl₃), ligands, and reaction conditions. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are often employed to suppress side reactions and improve product yields. asianpubs.org

Research has demonstrated the successful coupling of primary alkyl Grignard reagents like hexylmagnesium chloride with a variety of electrophiles, including aryl chlorides, tosylates, and triflates. nih.govresearchgate.net These reactions typically proceed under mild conditions and can tolerate a range of functional groups. The development of these methods provides an efficient route to synthesize alkyl-substituted aromatic compounds.

| Electrophile | Grignard Reagent | Catalyst | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | n-Hexylmagnesium chloride | Fe(acac)₃ | TMEDA | THF | 25 | 85 |

| 1-Chloro-4-methoxybenzene | n-Hexylmagnesium chloride | FeCl₃ | None | THF/NMP | 0 | 92 |

| 4-Chlorobenzenesulfonate | n-Hexylmagnesium chloride | Fe(acac)₃ | DMI | THF | 0 | 98 |

| 1-Bromohexane | Phenylmagnesium bromide | FeCl₃ | TMEDA | THF | -5 | 92 |

| Cyclohexyl bromide | 4-Methoxyphenylmagnesium bromide | Fe(acac)₃ | None | THF | 25 | 99 |

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Alkyl Grignard Reagents. (Data compiled from multiple sources providing representative yields for similar primary alkyl Grignards). nih.govasianpubs.org

Initiators and Modifiers in Polymerization Processes

Hexylmagnesium chloride plays a significant role in various polymerization processes, acting as both an initiator and a modifier to influence the properties of the resulting polymers.

Ziegler-Natta Catalysis and Ethylene-Based Polymers

In the realm of Ziegler-Natta polymerization, which is a cornerstone for the production of polyolefins like polyethylene, hexylmagnesium chloride can be a key component of the catalyst system. wikipedia.org Ziegler-Natta catalysts are typically composed of a transition metal compound (e.g., titanium tetrachloride) and a main group organometallic co-catalyst, often an organoaluminum compound. wikipedia.orgyoutube.com Magnesium compounds, particularly magnesium chloride, are widely used as supports for the titanium catalyst, significantly enhancing its activity. mdpi.com

The introduction of organomagnesium compounds like hexylmagnesium chloride can influence the catalyst's performance. It can participate in the activation of the catalyst and affect the number and nature of the active sites. This, in turn, can impact the polymerization activity, the molecular weight, and the molecular weight distribution of the polyethylene produced. mdpi.comresearchgate.net The alkyl group from the Grignard reagent can also be incorporated into the polymer chain, acting as a chain transfer agent to control the molecular weight.

| Co-catalyst/Activator | Polymerization Activity (kg PE/g cat·h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Triethylaluminum (TEA) | 15.2 | 180,000 | 4.5 |

| Tri-n-hexylaluminum (TnHA) | 21.5 | 250,000 | 5.2 |

| TEA + Diethylaluminum chloride (DEAC) | 25.8 | 210,000 | 6.1 |

| TEA + DEAC + TnHA | 30.1 | 235,000 | 7.3 |

Table 2: Effect of Different Activators on Ethylene (B1197577) Polymerization with a MgCl₂/SiO₂-supported Ziegler-Natta Catalyst. (This table illustrates the influence of different alkylaluminum activators, providing a conceptual parallel to the potential effects of introducing an organomagnesium compound like hexylmagnesium chloride into the system). mdpi.com

Polymerization of Conjugated Dienes and Diphenyl Ethers

Hexylmagnesium chloride is also utilized in the polymerization of conjugated dienes such as butadiene and isoprene, which are monomers for synthetic rubbers. In these systems, it can be part of a multi-component catalyst, often in conjunction with rare-earth metal compounds. researchgate.netrsc.org The organomagnesium compound can act as an alkylating agent and a scavenger for impurities, contributing to the formation of the active catalytic species.

The nature of the organomagnesium compound can influence the stereoselectivity of the polymerization, leading to polymers with different microstructures (e.g., cis-1,4, trans-1,4, or vinyl content). This control over the polymer's microstructure is crucial as it determines the physical and mechanical properties of the resulting elastomer. For instance, a high cis-1,4 content in polyisoprene results in properties similar to natural rubber.

| Monomer | Catalyst System | Co-catalyst | Polymer Microstructure |

| Isoprene | Nd(BH₄)₃(thf)₃ | Dibutylmagnesium/MMAO | High cis-1,4 |

| Butadiene | Cp*Nd(BH₄)₂(thf)₂ | Dibutylmagnesium | Tunable cis-/trans- ratio |

| Isoprene | Yttrium-based cationic species | - | High cis-1,4 |

| Butadiene | Yttrium-based cationic species | - | High trans-1,4 |

Table 3: Catalyst Systems for the Stereoselective Polymerization of Conjugated Dienes. (This table demonstrates the role of organomagnesium compounds in conjunction with rare-earth metals in controlling polymer microstructure). researchgate.netrsc.org

Synthesis of Specialized Chemical Compounds and Materials

Hexylmagnesium chloride serves as a versatile precursor and reagent in the synthesis of a variety of specialized chemical compounds and materials.

Precursors for Organometallic Compounds

One of the classic applications of Grignard reagents, including hexylmagnesium chloride, is in the synthesis of other organometallic compounds through transmetalation. A prominent example is the synthesis of organotin compounds. wikipedia.orglupinepublishers.com The reaction of tin(IV) chloride (SnCl₄) with four equivalents of hexylmagnesium chloride results in the formation of tetrahexyltin, a tetraorganotin compound, and magnesium chloride. wikipedia.org

These organotin compounds have a wide range of applications, including as stabilizers for PVC, catalysts in polyurethane production, and as biocides. wikipedia.orguthm.edu.my The hexyl group provides specific properties to the resulting organotin compound, influencing its solubility, reactivity, and biological activity. By varying the stoichiometry of the Grignard reagent to the tin halide, it is also possible to synthesize mixed alkyltin halides (e.g., hexyltin trichloride, dihexyltin dichloride), which are also important intermediates. wikipedia.org

| Tin Halide | Grignard Reagent | Stoichiometric Ratio (Grignard:Tin) | Product |

| SnCl₄ | Methylmagnesium bromide | 4:1 | Tetramethyltin |

| SnCl₄ | Ethylmagnesium bromide | 4:1 | Tetraethyltin |

| SnCl₄ | n-Butylmagnesium chloride | 4:1 | Tetra-n-butyltin |

| SnCl₄ | n-Hexylmagnesium chloride | 4:1 | Tetra-n-hexyltin |

| SnCl₄ | Phenylmagnesium bromide | 4:1 | Tetraphenyltin |

Table 4: Synthesis of Tetraorganotin Compounds using Grignard Reagents. wikipedia.orgwikipedia.org

Analytical Reagents in Environmental Analysis

In the field of environmental analysis, hexylmagnesium chloride is employed as a derivatizing agent, particularly for the determination of organotin compounds in environmental matrices such as water, sediment, and biota. scispace.com Organotin compounds are often polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC). academie-sciences.fr

Derivatization with hexylmagnesium chloride converts the ionic organotin species into more volatile and thermally stable tetra-alkylated derivatives. scispace.com For example, tributyltin (TBT) chloride can be reacted with hexylmagnesium chloride to form tributylhexyltin. These derivatized compounds can then be readily analyzed by GC coupled with various detectors, such as mass spectrometry (MS) or a flame photometric detector (FPD). academie-sciences.fr This derivatization step is crucial for achieving the low detection limits required for monitoring these toxic pollutants in the environment.

| Analyte | Derivatizing Agent | Derivative Formed | Analytical Technique |

| Tributyltin (TBT) | n-Hexylmagnesium chloride | Tributylhexyltin | GC-FPD |

| Triphenyltin (TPT) | n-Hexylmagnesium chloride | Triphenylhexyltin | GC-MS |

| Dibutyltin (DBT) | n-Hexylmagnesium chloride | Dibutyldihexyltin | GC-MS |

| Monobutyltin (MBT) | n-Hexylmagnesium chloride | Monobutyltrihexyltin | GC-MS |

| Organotin Compounds | n-Pentylmagnesium bromide | Pentylated organotins | GC-MS/MS |

Table 5: Use of Grignard Reagents for the Derivatization of Organotin Compounds in Environmental Analysis. scispace.comnih.gov

Emerging Trends and Future Research Directions in Hexylmagnesium Chemistry

Development of More Sustainable and Green Chemical Protocols

Traditional synthesis of Grignard reagents like hexylmagnesium chloride often involves volatile and hazardous organic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires stringent anhydrous conditions, making the process energy-intensive and environmentally burdensome. cosmosmagazine.comnih.gov Current research is heavily focused on developing more sustainable protocols that minimize solvent use, reduce energy consumption, and enhance safety.

A significant advancement in this area is the application of mechanochemistry, specifically ball-milling techniques. cosmosmagazine.comthieme-connect.com This solvent-free or low-solvent approach involves the mechanical grinding of magnesium metal with an organic halide. thieme-connect.comuniv-journal.net Research has demonstrated that this method can efficiently generate Grignard reagents in a paste form, even in the presence of air, which is a stark contrast to the inert atmosphere required for conventional methods. nih.govthieme-connect.com While a completely solvent-free reaction can proceed, the yield is often low (around 6%); however, the addition of a minimal amount of a coordinating solvent like THF (approximately one-tenth of the traditional amount) can dramatically increase the yield to over 90%. cosmosmagazine.com This technique not only drastically reduces solvent waste but also simplifies the experimental setup. univ-journal.net

The choice of solvent is another critical aspect of greening the Grignard reaction. Researchers are investigating alternatives to traditional ethers. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse, has emerged as a promising green solvent. umb.edu Studies have shown that 2-MeTHF is often superior or equal in performance to conventional solvents for Grignard reactions. umb.edu Hybrid solvent systems, such as mixtures of 2-MeTHF and cyclopentyl methyl ether (CPME) with toluene, are also being explored to broaden the applicability and improve the efficiency and safety of these reactions. umb.edu

Furthermore, continuous flow chemistry is being adopted to create inherently safer and more efficient processes for Grignard reagent synthesis. morressier.com Continuous Stirred Tank Reactors (CSTRs) allow for steady-state control, which offers significant safety benefits by managing the highly exothermic nature of the reaction and minimizing the inventory of hazardous materials like elemental magnesium. morressier.com This approach can also reduce the Process Mass Intensity (PMI) by up to 30%, leading to a smaller environmental footprint. morressier.com

| Method | Key Advantages | Solvent Reduction |

| Mechanochemistry (Ball-Milling) | Operates under air, simplified setup, can use poorly soluble halides. nih.govthieme-connect.com | Up to 90% reduction compared to traditional methods. cosmosmagazine.com |

| Bio-derived Solvents (e.g., 2-MeTHF) | Renewable source, comparable or superior performance to THF. umb.edu | Direct replacement of petroleum-based solvents. umb.edu |

| Continuous Flow Synthesis | Enhanced safety, better heat management, reduced waste (lower PMI). morressier.commt.com | Optimizes solvent use and reduces overall process mass. morressier.com |

| Electrochemical Synthesis | Eliminates the need for chemical initiators, high efficiency. researchgate.net | Can be performed in various solvent systems, reducing reliance on traditional ethers. researchgate.net |

Rational Design of Ligands for Enhanced Reactivity and Selectivity

While hexylmagnesium chloride is a powerful nucleophile, controlling its reactivity and achieving high selectivity, particularly in asymmetric synthesis, remains a key challenge. The rational design of ligands that can coordinate to the magnesium center is a rapidly advancing area of research aimed at modulating the reagent's behavior.

Ligands can influence the aggregation state of the Grignard reagent, its solubility, and the steric and electronic environment around the magnesium atom, thereby dictating the outcome of a reaction. The Schlenk equilibrium, which describes the distribution of species (RMgX, R₂Mg, and MgX₂) in solution, is heavily influenced by the coordinating solvent and the presence of other ligands. By designing ligands that can shift this equilibrium or form well-defined, highly reactive species, chemists can achieve greater control over reactions.

Current research focuses on several classes of ligands:

Bidentate and Polydentate Ligands: These ligands, often containing nitrogen or oxygen donor atoms, can chelate to the magnesium center, creating a more defined and stable coordination sphere. This can prevent unwanted side reactions and enhance selectivity.

Chiral Ligands: For asymmetric synthesis, the development of chiral ligands is crucial. These ligands create a chiral environment around the magnesium, enabling the enantioselective addition of the hexyl group to prochiral substrates like aldehydes and ketones.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile ligands in organometallic chemistry. Their strong σ-donating ability can stabilize the Grignard reagent and modify its reactivity profile, opening up new synthetic possibilities.

Computational chemistry plays an increasingly important role in the rational design of these ligands. Density Functional Theory (DFT) calculations and other modeling techniques allow researchers to predict the structure of ligand-magnesium complexes and understand the transition states of reactions. This in-silico approach accelerates the discovery of effective ligands by allowing for virtual screening before undertaking laboratory synthesis and testing. The goal is to develop a toolbox of ligands that can be fine-tuned for specific applications, transforming hexylmagnesium chloride from a simple bulk reagent into a precise synthetic tool.

Integration of Advanced Process Analytical Technology for Reaction Control and Scale-Up

The synthesis of hexylmagnesium chloride is notoriously exothermic and can have a variable induction period, posing significant safety risks, especially during large-scale production. morressier.commt.com To mitigate these hazards and improve process efficiency and reproducibility, the integration of Process Analytical Technology (PAT) has become an emerging trend. PAT involves the use of in-situ, real-time analytical tools to monitor and control chemical reactions as they happen.

For Grignard reactions, Fourier-Transform Infrared (FTIR) spectroscopy is a particularly powerful PAT tool. mt.com By inserting a probe directly into the reaction vessel, FTIR can monitor the concentration of the starting hexyl chloride and the formation of the hexylmagnesium chloride product in real-time. This provides critical information about the reaction kinetics, including the onset of the reaction, its rate, and its completion. This real-time data allows for precise control over the addition rate of reagents, preventing the dangerous accumulation of unreacted starting material that could lead to a runaway reaction. mt.com

The implementation of PAT is a key enabler for the shift from traditional batch processing to continuous manufacturing. morressier.com In a continuous flow setup, PAT sensors can ensure that the process remains in a state of control, leading to consistent product quality, improved safety, and higher efficiency. This data-rich approach to process development is crucial for creating robust and reliable manufacturing processes for hexylmagnesium chloride and its downstream products.

| PAT Tool | Information Provided | Application in Hexylmagnesium Chloride Synthesis |

| In-situ FTIR Spectroscopy | Real-time concentration of reactants and products. | Monitors reaction initiation, conversion, and endpoint; prevents buildup of unreacted hexyl chloride. mt.com |

| Reaction Calorimetry | Real-time heat flow and total heat release. | Quantifies the exothermicity of the reaction, enabling safe process design and scale-up. mt.com |

| Raman Spectroscopy | Molecular structure and vibrational information. | Complements FTIR for monitoring species in solution and understanding reaction mechanisms. |

| Particle Size Analyzers | Magnesium particle size and surface area. | Monitors the physical state of the magnesium, which is critical for reaction initiation and rate. |

Exploration of Low-Oxidation State Magnesium Chemistry with Hexyl Ligands

Traditionally, Grignard reagents involve magnesium in its +2 oxidation state. However, a frontier area of research is the exploration of low-oxidation state magnesium compounds, particularly magnesium(I) species, which feature a direct Mg-Mg bond. These compounds, often formulated as L-Mg-Mg-L where L is a stabilizing ligand, possess unique reactivity that is distinct from their classical Grignard counterparts.

The synthesis of these dimeric Mg(I) compounds is challenging due to their high reactivity and tendency to disproportionate. Success has been achieved by using bulky ligands that sterically protect the fragile Mg-Mg bond. While research in this area has often focused on complex, sterically demanding ligands, the exploration of simpler alkyl ligands like hexyl is a logical next step.

The potential applications of hexyl-ligated magnesium(I) compounds are significant. They are powerful two-electron reducing agents and could offer novel pathways in organic synthesis. For example, they could be used in reductive coupling reactions or to activate small molecules that are inert to traditional Grignard reagents. The presence of the hexyl group would impart specific solubility and reactivity characteristics to these low-valent species.

This research area is still in its early stages, and fundamental questions remain regarding the synthesis, stability, and reactivity of alkyl-ligated Mg(I) compounds. Future work will likely involve the design of new supporting ligands that can stabilize a "(Hexyl)Mg-Mg(Hexyl)" core, followed by a thorough investigation of its chemical properties and potential as a novel reagent in synthesis.

Novel Applications in Functional Materials Development

Beyond its traditional role in organic synthesis for creating carbon-carbon bonds, hexylmagnesium chloride is finding new applications as a key building block in the development of functional materials. nih.gov Its ability to introduce a hexyl group and act as a potent initiator or functionalizing agent makes it valuable in polymer chemistry and materials science.

One major application is in the synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT), which is a benchmark material in the field of organic electronics for applications like organic solar cells and field-effect transistors. In the Grignard Metathesis (GRIM) polymerization, a dihalo-thiophene monomer is treated with a Grignard reagent, which can include hexylmagnesium chloride, to initiate the polymerization process. The hexyl side chains introduced by the reagent are crucial for ensuring the polymer's solubility in organic solvents, which is essential for solution-based processing and device fabrication.

Furthermore, hexylmagnesium chloride can be used as an initiator for the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polyesters with controlled molecular weights and architectures. The hexyl group from the initiator becomes an end-group of the polymer chain, which can be used to tune the material's properties or for further post-polymerization modification.

The reagent is also being explored as a precursor for the synthesis of inorganic nanomaterials. By reacting with metal halides, hexylmagnesium chloride can facilitate the formation of metal or metal oxide nanoparticles. The hexyl ligand can act as a capping agent during particle growth, controlling the size and preventing agglomeration, which is critical for tailoring the nanomaterial's properties for applications in catalysis, electronics, and sensing.

| Material Class | Role of Hexylmagnesium Chloride | Potential Application |

| Conjugated Polymers (e.g., P3HT) | Initiator in GRIM polymerization; introduces solubilizing hexyl side chains. | Organic solar cells, flexible electronics, sensors. |

| Biodegradable Polyesters | Initiator for ring-opening polymerization. | Medical implants, drug delivery, sustainable packaging. |

| Inorganic Nanoparticles | Reducing and capping agent. | Catalysis, electronic components, biomedical imaging. |

| Functionalized Surfaces | Surface modification agent to introduce hexyl groups. | Creating hydrophobic coatings, modifying electrodes. |

Q & A

Q. What methodologies optimize magnesium chloride’s role in hydrogen storage systems?

- Catalytic Mechanisms : MgCl₂ can act as a catalyst or intermediate in hydrogen production via hydrolysis of magnesium hydrides. Process optimization involves adjusting slurry concentrations, temperature, and reaction kinetics to enhance H₂ yield and storage efficiency .

- Analytical Validation : Use XRD (X-ray diffraction) to characterize post-reaction byproducts and ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy) to quantify Mg²⁺ ion release .

Q. How does solvent choice (e.g., hexane vs. ether) impact purification efficiency in organometallic syntheses involving MgCl₂?

- Solvent Selection Criteria : Hexane’s low polarity facilitates separation of non-polar byproducts, while ether’s higher polarity may co-dissolve unwanted salts. Trituration with hexane/ether mixtures can selectively precipitate target compounds .

- Safety Considerations : Hexane’s flammability (H225) and neurotoxicity (H336) necessitate explosion-proof equipment, fume hoods, and PPE (gloves, goggles) during use .

Q. What advanced techniques resolve structural ambiguities in magnesium chloride complexes?

- Crystallography : Single-crystal X-ray diffraction (as in ) determines bond lengths, angles, and lattice parameters. For example, orthorhombic crystal systems (P212121 space group) of MgCl₂ derivatives can be characterized using MoKα radiation .

- Spectroscopy : FTIR and Raman spectroscopy identify vibrational modes of Mg-Cl bonds, while NMR probes ligand coordination environments.

Data Analysis & Contradiction Resolution

Q. How should researchers interpret discrepancies in chloride penetration data across concrete studies using MgCl₂?

- Context : Depth variations (e.g., Fig. 4.9 in ) may arise from differences in concrete porosity, MgCl₂ concentration, or environmental exposure (e.g., humidity).

- Resolution : Standardize testing protocols (e.g., ASTM C1543) and use SEM-EDS (Scanning Electron Microscopy-Energy Dispersive Spectroscopy) to map chloride distribution microscopically .

Q. Why might theoretical vs. experimental yields differ in MgCl₂ synthesis?

- Systematic Errors : Impurities in Mg metal (e.g., oxide layers) or HCl dilution.

- Mitigation : Pre-treat Mg with dilute acid to remove oxides, and titrate HCl to confirm molarity before use .

Safety & Best Practices

Q. What precautions are essential when handling hexane in extractions?

- Protocols : Use grounded equipment to prevent static discharge (P243), work in ventilated areas (P271), and avoid skin contact (P280). Store in sealed containers away from ignition sources (P210) .

- Alternatives : Consider less volatile solvents (e.g., dichloromethane) for temperature-sensitive reactions.

Tables for Key Data

| Parameter | MgCl₂ Synthesis | Hexane Safety |

|---|---|---|

| Critical Variables | Mg mass, HCl concentration | Flash point (-22°C), LD50 (25 g/kg) |

| Analytical Tools | Gravimetry, Gas chromatography | GC-MS (vapor analysis) |

| Standard References | ASTM E294-98 (Mg analysis) | OSHA PEL (500 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.